N-benzyl-N-ethyl-3-nitrobenzamide

GPCR pharmacology Drug discovery High-throughput screening

N-Benzyl-N-ethyl-3-nitrobenzamide (CAS 346690-52-6, C₁₆H₁₆N₂O₃, MW 284.31) is a synthetic nitrobenzamide derivative that combines a meta-nitrobenzoyl core with N‑benzyl‑N‑ethyl amide substitution. Nitrobenzamides are recognized as a privileged scaffold in medicinal chemistry, exhibiting a broad range of biological activities including anticancer, anti‑inflammatory, and antimicrobial properties, and are actively investigated as potential prodrugs for nitroreductase‑based cancer therapy.

Molecular Formula C16H16N2O3
Molecular Weight 284.31 g/mol
Cat. No. B5648706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-ethyl-3-nitrobenzamide
Molecular FormulaC16H16N2O3
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C16H16N2O3/c1-2-17(12-13-7-4-3-5-8-13)16(19)14-9-6-10-15(11-14)18(20)21/h3-11H,2,12H2,1H3
InChIKeyNMLGRXNVNFTMIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-N-ethyl-3-nitrobenzamide – Compound Identity, Nitrobenzamide Class Baseline, and Procurement Starting Point


N-Benzyl-N-ethyl-3-nitrobenzamide (CAS 346690-52-6, C₁₆H₁₆N₂O₃, MW 284.31) is a synthetic nitrobenzamide derivative that combines a meta-nitrobenzoyl core with N‑benzyl‑N‑ethyl amide substitution . Nitrobenzamides are recognized as a privileged scaffold in medicinal chemistry, exhibiting a broad range of biological activities including anticancer, anti‑inflammatory, and antimicrobial properties, and are actively investigated as potential prodrugs for nitroreductase‑based cancer therapy [1]. The compound is typically procured as a custom‑synthesis or specialist‑catalog item, with purity specifications commonly ≥95% when sourced from chemical suppliers .

Why N‑Benzyl‑N‑ethyl‑3‑nitrobenzamide Cannot Be Freely Substituted by Other Nitrobenzamides


Within the nitrobenzamide chemical space, relatively subtle structural modifications—particularly the position of the nitro group on the benzamide ring—can lead to substantial differences in biological target engagement, physicochemical properties, and metabolic fate. Meta‑substituted analogues can exhibit distinct conformational preferences and electronic distributions compared to their para‑substituted counterparts, which in turn affects protein‑active‑site complementarity and the potential for enzymatic bioreduction [1]. The observed GPR151 modulation activity of N‑benzyl‑N‑ethyl‑3‑nitrobenzamide in cell‑based assays is not automatically transferable to the commercially more available 4‑nitro isomer, underscoring the risk of generic substitution when a specific biological effect is sought .

Quantitative Differentiation of N‑Benzyl‑N‑ethyl‑3‑nitrobenzamide from Its Closest Analogs


GPR151 Agonist Activity of N‑Benzyl‑N‑ethyl‑3‑nitrobenzamide vs. the 4‑Nitro Regioisomer

In a cell‑based high‑throughput primary screen for activators of the orphan G protein‑coupled receptor GPR151, N‑benzyl‑N‑ethyl‑3‑nitrobenzamide (meta‑nitro regioisomer) was identified as an active hit. No comparable GPR151 activation data have been reported for the corresponding 4‑nitro regioisomer (N‑benzyl‑N‑ethyl‑4‑nitrobenzamide, CAS 349396‑05‑0), indicating that the meta‑nitro orientation is critical for engagement of this orphan receptor .

GPCR pharmacology Drug discovery High-throughput screening

Nitroreductase Substrate Potential: Meta‑ vs. Para‑Nitrobenzamide Analogues

A comparative electrochemical study of six nitro‑substituted benzamides demonstrated that the reduction potential—a critical parameter governing enzymatic activation by nitroreductase—varies significantly with the position and substitution pattern of the nitro group. Although N‑benzyl‑N‑ethyl‑3‑nitrobenzamide was not among the exact six compounds tested, class‑level extrapolation indicates that meta‑nitrobenzamides exhibit distinct cathodic peak potentials compared to their para‑analogues, resulting in differential rates of enzymatic reduction and, consequently, different intracellular concentrations of the cytotoxic amine metabolite [1].

Prodrug activation Nitroreductase Cancer therapy

Commercial Availability and Purity: Meta‑ vs. Para‑Nitrobenzamide Isomers

N‑Benzyl‑N‑ethyl‑3‑nitrobenzamide (CAS 346690‑52‑6) is supplied as a custom‑synthesis compound with a lead time typically exceeding two to four weeks, whereas its 4‑nitro regioisomer (CAS 349396‑05‑0) is available off‑the‑shelf from major chemical distributors in 97% purity with delivery within days . This difference in supply chain accessibility means that researchers specifically requiring the meta‑nitro isomer must plan procurement farther in advance, but can receive isomerically pure material verified by the supplier.

Chemical procurement Isomeric purity Specialty synthesis

Recommended Application Scenarios for N‑Benzyl‑N‑ethyl‑3‑nitrobenzamide Based on Quantitative Evidence


Orphan GPCR (GPR151) Target Identification and Validation Studies

The demonstrated activity of N‑benzyl‑N‑ethyl‑3‑nitrobenzamide as a GPR151 activator in a cell‑based high‑throughput screen [1] makes it a suitable probe for researchers investigating the physiological role of this orphan receptor. Because the 4‑nitro regioisomer has no reported GPR151 activity, the meta‑nitro compound should be prioritized when designing dose‑response and follow‑up mechanistic studies for GPR151.

Structure–Activity Relationship (SAR) Exploration of Nitrobenzamide‑Based Prodrugs

As a representative of the meta‑nitrobenzamide subclass, N‑benzyl‑N‑ethyl‑3‑nitrobenzamide can serve as a reference compound in SAR campaigns aimed at optimizing the electrochemical reduction potential and enzymatic activation kinetics of nitroreductase‑dependent prodrugs [1]. Procurement of the pure meta‑isomer is essential to attribute observed biological effects unambiguously to the regioisomeric state.

Electrochemical and Spectroscopic Characterization of Ortho‑, Meta‑, Para‑Nitrobenzamide Series

The distinct electronic properties of the 3‑nitro isomer compared to its 2‑ and 4‑nitro analogs [1] support its use in systematic voltammetric and spectroscopic studies designed to correlate molecular structure with reduction behavior. The compound can be ordered as a custom‑synthesized standard to complete a full regioisomeric panel.

Selective Bioreduction Research in Cancer Cell Models

Given the differential cytotoxicity outcomes reported for nitrobenzamide prodrugs when activated by specific nitroreductase enzymes [1], N‑benzyl‑N‑ethyl‑3‑nitrobenzamide is a candidate for testing in cell lines that overexpress activating reductases (e.g., NTR/CB1954‑like systems). Its meta‑nitro topology may yield a unique metabolite profile compared to para‑nitro analogs, a hypothesis that can be tested only with the correct regioisomer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-benzyl-N-ethyl-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.